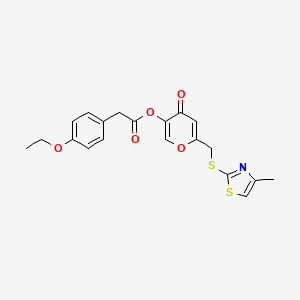

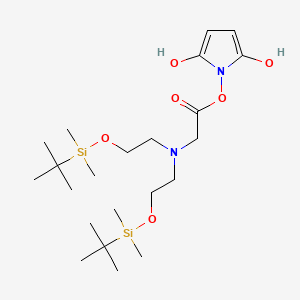

![molecular formula C21H20N2O4S B2438299 (Z)-3,4,5-trimethoxy-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 942011-68-9](/img/structure/B2438299.png)

(Z)-3,4,5-trimethoxy-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The compound contains a conjugated system, which could have implications for its electronic properties. The presence of the methoxy groups could influence the compound’s solubility and reactivity .Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For instance, the propargyl group could participate in Sonogashira cross-coupling reactions .Physical and Chemical Properties Analysis

Based on the structure, the compound is likely to be a solid at room temperature. The presence of the methoxy groups could increase its solubility in polar solvents .科学的研究の応用

Synthesis and Chemical Structure

- A study by Saeed and Rafique (2013) discusses the efficient synthesis of a series of novel N-(3-(2-benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene) substituted benzamides, which are structurally related to the compound . These compounds were synthesized through a heterocyclization process, highlighting the chemical versatility and potential for diverse applications of such compounds (Saeed & Rafique, 2013).

Anticancer Activity

- Ravinaik et al. (2021) designed and synthesized a series of substituted benzamides, including structures similar to the compound , and evaluated them for anticancer activity. These compounds showed promising results against various cancer cell lines, indicating the potential use of such compounds in cancer research (Ravinaik et al., 2021).

Gelation Behavior and Non-Covalent Interactions

- Yadav and Ballabh (2020) synthesized a series of N-(thiazol-2-yl) benzamide derivatives and investigated their gelation behavior. This study provides insights into the role of non-covalent interactions in such compounds, which could be relevant for applications in material science and nanotechnology (Yadav & Ballabh, 2020).

Microwave Promoted Synthesis

- Another study by Saeed (2009) explores the microwave-promoted synthesis of N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides. This study highlights the efficiency and environmental benefits of microwave-assisted synthesis, which could be applied to the synthesis of similar compounds (Saeed, 2009).

Antimicrobial Evaluation

- A study conducted by Chawla (2016) on thiazole derivatives, closely related to the compound of interest, revealed significant antimicrobial activity. This suggests the potential of such compounds in developing new antimicrobial agents (Chawla, 2016).

Chemosensors for Cyanide Anions

- Wang et al. (2015) synthesized coumarin benzothiazole derivatives, demonstrating their ability to act as chemosensors for cyanide anions. This points to the potential application of similar compounds in environmental monitoring and analytical chemistry (Wang et al., 2015).

作用機序

Target of Action

Compounds containing theTrimethoxyphenyl (TMP) group, which is present in this compound, have been known to effectively inhibit targets such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Mode of Action

These compounds often work by binding to their targets and inhibiting their function, leading to various downstream effects .

Biochemical Pathways

Given the known targets of tmp-containing compounds, it can be inferred that this compound may affect pathways related to cell growth and proliferation, oxidative stress response, and signal transduction .

Result of Action

Given the known targets of tmp-containing compounds, it can be inferred that this compound may have potential anti-cancer, anti-fungal, anti-bacterial, and antiviral effects .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3,4,5-trimethoxy-N-(6-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O4S/c1-6-9-23-15-8-7-13(2)10-18(15)28-21(23)22-20(24)14-11-16(25-3)19(27-5)17(12-14)26-4/h1,7-8,10-12H,9H2,2-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEUGTERYJHDCGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)S2)CC#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3Ar,6aR)-6a-(trifluoromethyl)-2,3,3a,4,5,6-hexahydrothieno[2,3-c]pyrrole 1,1-dioxide](/img/structure/B2438216.png)

![4-ethyl-2-[(E)-phenyldiazenyl]phenol](/img/structure/B2438220.png)

![2-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-5-amine dihydrochloride](/img/structure/B2438225.png)

![N-[4-(1-pyrrolidinyl)phenyl]pentanamide](/img/structure/B2438227.png)

![Ethyl 4-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)benzoate](/img/structure/B2438229.png)

![Ethyl 3-[(2-methoxy-5-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2438234.png)